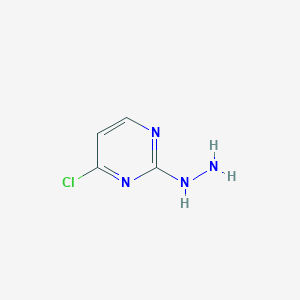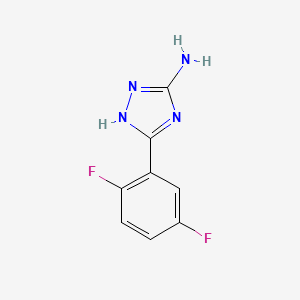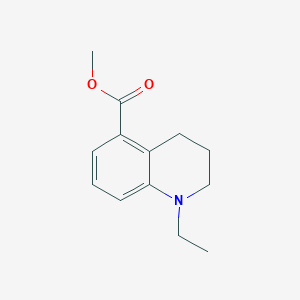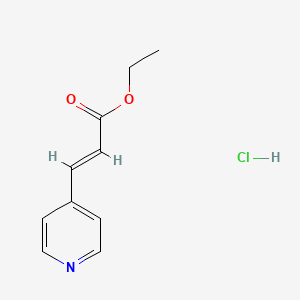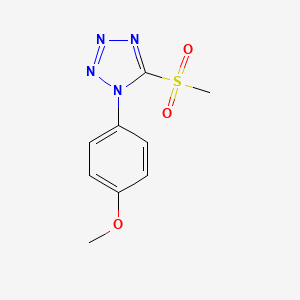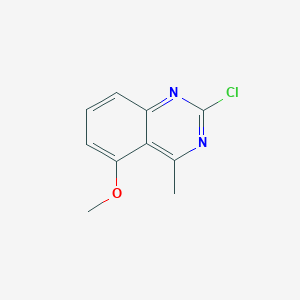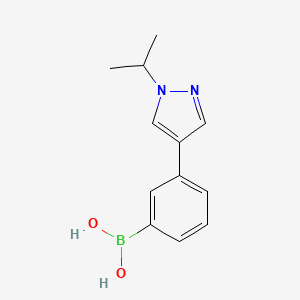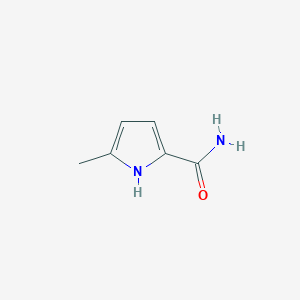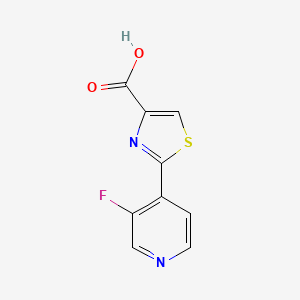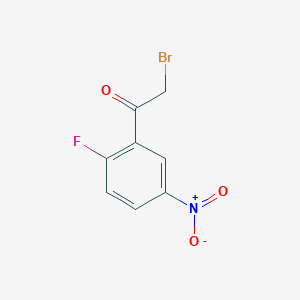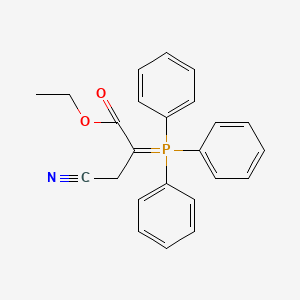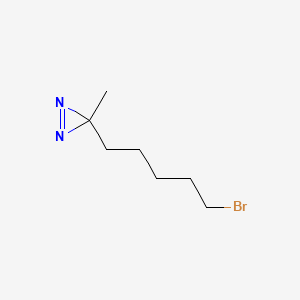
2-(1H-1,2,4-triazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-5-yl)benzonitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 g/mol It is characterized by the presence of a benzonitrile group attached to a 1H-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with triazole precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The triazole ring can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1H-1,2,4-triazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4H-1,2,4-triazol-3-yl)benzonitrile
- 4-(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile
Uniqueness
2-(1H-1,2,4-triazol-5-yl)benzonitrile is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-3-1-2-4-8(7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) |
InChI Key |
GHLRJMSHFLYCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


